tert-Butyl (7-hydroxyheptyl)carbamate
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Overview
Description
tert-Butyl (7-hydroxyheptyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by the presence of a hydroxy group on the heptyl chain and a tert-butyl ester group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (7-hydroxyheptyl)carbamate typically involves the reaction of 7-hydroxyheptanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 7-hydroxyheptanol attacks the carbonyl carbon of tert-butyl chloroformate, resulting in the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as copper or palladium can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (7-hydroxyheptyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 7-oxo-heptyl-carbamic acid tert-butyl ester.
Reduction: Formation of 7-hydroxyheptyl alcohol.
Substitution: Formation of various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (7-hydroxyheptyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of tert-Butyl (7-hydroxyheptyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-hydroxycarbamate: Similar structure but lacks the heptyl chain.
7-Hydroxy-4-methyl coumarin: Contains a hydroxy group but has a different core structure.
tert-Butyl carbamate: Similar ester group but lacks the hydroxy and heptyl groups.
Uniqueness
tert-Butyl (7-hydroxyheptyl)carbamate is unique due to the presence of both the hydroxy group and the heptyl chain, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-(7-hydroxyheptyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3/c1-12(2,3)16-11(15)13-9-7-5-4-6-8-10-14/h14H,4-10H2,1-3H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHJMTNYNBJHIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173436-02-7 |
Source
|
Record name | tert-Butyl (7-hydroxyheptyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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